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Serracin-P 43 kDa subunit -

Serracin-P 43 kDa subunit

Catalog Number: EVT-244497
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Product Introduction

Overview

Serracin-P is a bacteriocin produced by Serratia plymuthica J7, characterized as a phage-tail-like bacteriocin. It exhibits significant antibacterial activity against various pathogenic strains, including Erwinia amylovora, which causes fire blight in apple and pear trees, and other bacteria such as Klebsiella pneumoniae and Pseudomonas fluorescens . Serracin-P is composed of two primary subunits, with the 43 kDa subunit being of particular interest due to its structural and functional properties.

Source

Serracin-P is derived from the culture supernatant of Serratia plymuthica J7, especially when induced by mitomycin C. This induction enhances its antibacterial properties, making it a subject of interest for agricultural and pharmaceutical applications .

Classification

Serracin-P belongs to the class of bacteriocins, specifically categorized as a phage-tail-like bacteriocin. This classification is based on its structural similarity to bacteriophages and its mechanism of action against bacterial cells .

Synthesis Analysis

Methods

The synthesis of Serracin-P involves culturing Serratia plymuthica J7 under specific conditions that promote the production of the bacteriocin. The induction with mitomycin C triggers the expression of genes responsible for Serracin-P synthesis.

Technical Details

The purification process typically includes ultrafiltration followed by chromatographic techniques such as ion-exchange chromatography. The total activity and yield are assessed at each purification step using methods like Bradford protein assay .

Molecular Structure Analysis

Structure

The molecular structure of Serracin-P consists of two main subunits: one with a molecular weight of 23 kDa and the other with 43 kDa. The 43 kDa subunit has been shown to have high homology with several prophages, indicating a shared evolutionary lineage .

Data

The amino acid sequence analysis reveals that the N-terminal sequences of these subunits are closely related to those found in various bacteriophages, suggesting that Serracin-P may share common ancestry with these viral entities .

Chemical Reactions Analysis

Reactions

Serracin-P primarily acts through pore formation in the target bacterial cell membranes. This mechanism disrupts cellular integrity, leading to cell lysis and death. The bacteriocin's effectiveness is influenced by environmental factors such as pH and ionic strength.

Technical Details

The interactions between Serracin-P and bacterial membranes involve electrostatic attractions due to the cationic nature of the peptide, facilitating its binding to negatively charged lipopolysaccharides on Gram-negative bacteria .

Mechanism of Action

Process

The mechanism by which Serracin-P exerts its antibacterial effect involves binding to specific receptors on the surface of susceptible bacteria. Upon binding, it forms pores in the bacterial membrane, leading to an influx of ions and eventual cell lysis.

Data

Research indicates that Serracin-P's activity can be enhanced under certain conditions, such as during stress responses in bacteria, which may increase susceptibility to this bacteriocin .

Physical and Chemical Properties Analysis

Physical Properties

Serracin-P is a soluble protein that can be purified from culture supernatants. Its stability is influenced by temperature and pH; optimal activity is typically observed at physiological pH levels.

Chemical Properties

Serracin-P displays antimicrobial properties characterized by its ability to inhibit the growth of various pathogenic bacteria. The chemical stability and activity depend on factors like ionic strength and presence of divalent cations .

Applications

Scientific Uses

Serracin-P has potential applications in agriculture as a biopesticide due to its effectiveness against plant pathogens. Additionally, its unique mechanism of action makes it a candidate for developing new antimicrobial agents in medicine, particularly in combating antibiotic-resistant bacterial strains .

Evolutionary Origins and Genetic Context of Serracin-P 43 kDa Subunit

Phylogenetic Relationships with Prophage and Bacteriophage Components

The 43 kDa subunit of Serracin-P, a high-molecular-weight (HMW) bacteriocin produced by Serratia plymuthica J7, exhibits striking evolutionary kinship with prophage and bacteriophage structural components. N-terminal amino acid sequencing reveals high homology (E-value < 1e-15) to the tail sheath proteins of Salmonella enterica Fels-2 prophage, Escherichia coli phages P2 and 168, Pseudomonas aeruginosa φCTX prophage, and Yersinia pestis prophages [2] [7]. This conserved architecture places Serracin-P within the Peduoviridae family, characterized by contractile tails and icosahedral capsids. Notably, the 43 kDa protein forms the primary structural backbone of the phage-tail-like bacteriocin complex, alongside a 23 kDa subunit, mirroring the morphogenetic organization of virulent phage particles [2].

Phylogenetic reconstruction of major capsid and tail genes (e.g., V, T, R, Q homologs) clusters Serracin-P with Eganvirus and Felsduovirus genera. Whole-genome average nucleotide identity (ANI > 85%) and collinearity analyses confirm that these bacteriocins share a common ancestry with temperate phages, where gene decay and functional specialization have repurposed the phage tail into a bactericidal weapon [7] [8]. This evolutionary trajectory is exemplified by the loss of capsid genes and retention of tail modules responsible for host cell penetration.

Table 1: Phylogenetic Homology of Serracin-P 43 kDa Subunit to Prophage Components

Source OrganismPhage/ProphageIdentity (%)Function
Salmonella entericaFels-2 prophage68%Tail sheath polymerization
Escherichia coliPhage 16865%Host recognition
Pseudomonas aeruginosaφCTX prophage62%Membrane penetration
Yersinia pestisYpProphage660%Structural stabilization

Horizontal Gene Transfer Events in Bacteriocin Evolution

The genomic architecture encoding the 43 kDa subunit demonstrates signatures of extensive horizontal gene transfer (HGT), facilitating rapid adaptation across Enterobacteriaceae. Mobile genetic elements flanking the scp43 gene include:

  • Insertion Sequences (IS): IS3 and IS5 families upstream of the bacteriocin cluster, enabling chromosomal mobilization [4].
  • Conjugative Plasmids: Homology to Bordetella bronchiseptica plasmids carrying phage-derived modules, suggesting intergeneric transfer [4] [9].
  • Recombination Hotspots: Direct repeats (DRs) of 20–30 bp at integration boundaries, mediating cassette exchange between Serratia and Vibrio spp. [8].

HGT accelerates bacteriocin diversification through module shuffling, where domains for host recognition (e.g., tail fiber genes) recombine independent of core structural genes. Vibrio phage metagenomes reveal >25% of tail fiber sequences share alleles with Serracin-P, indicating pervasive gene flow in marine microbiomes [8] [9]. This plasticity enables Serratia to rapidly acquire novel killing spectra, as demonstrated by the 43 kDa subunit’s chimeric fusion of Salmonella phage baseplate and Pseudomonas phage sheath domains [7]. Crucially, HGT is not merely stochastic; positive selection (dN/dS > 1) acts on residues 112–138 of the 43 kDa protein, optimizing membrane penetration in response to target cell envelope evolution [9].

Genomic Localization and Prophage Integration Dynamics

The scp43 gene resides within a 22-kb defective prophage element integrated at a tRNA-met locus in S. plymuthica J7. This genomic island (designated SpyGI-1) exhibits hallmark features of temperate phage integration:

  • AttP/AttB Sites: 48-bp attachment sites with dyad symmetry facilitating site-specific recombination by tyrosine integrase (Int, 38 kDa) [7].
  • Lysis-Lysogeny Switch: Bipartite regulatory circuit controlled by CI repressor (dimerizes at operator OR3) and anti-repressor Apl, modulated by SOS response signals (e.g., RecA cleavage of CI) [7].
  • Cryptic Lytic Functions: Truncated holin (Δ28aa) and endolysin pseudogenes, confirming evolutionary decay towards bacteriocin specialization [2] [5].

Prophage excision is induced by mitomycin C (1 mg/L), triggering SOS-mediated derepression and resulting in a 100-fold increase in Serracin-P production [2]. However, spontaneous induction occurs at baseline (∼0.1% of cells), releasing bacteriocin particles that lysogenize susceptible Serratia strains. Deep sequencing of outbreak-associated S. marcescens isolates revealed identical SpyGI-1 insertions across phylogenetically divergent strains, evidence of recent lateral transfer in hospital environments [4].

Comparative Genomics of Serratia plymuthica J7 and Related Serratia spp.

Pan-genome analysis of 452 Serratia isolates positions S. plymuthica J7 within Cluster II, characterized by conserved bacteriocin and nonribosomal peptide synthetase (NRPS) clusters. Key contrasts with clinical S. marcescens (Cluster I) include:

Table 2: Genomic Features of Serratia spp. Bacteriocin Systems

FeatureS. plymuthica J7S. marcescens Db11S. liquefaciens ATCC 27592
Bacteriocin TypeHMW (Phage-tail-like)Microcin V (Ribosomal)Siderophore (NRPS-dependent)
Genomic Island Size22 kb14 kbAbsent
Induction MechanismMitomycin C (SOS)Quorum sensing (luxR)Iron depletion (Fur box)
Integration SitetRNA-mettmRNAN/A
Host RangeErwinia, Klebsiella, PseudomonasNarrow (Enterobacteriaceae)Narrow (Self-same species)

The J7 genome (5.72 Mb) encodes 12 putative bacteriocins, but Serracin-P is the sole HMW variant. Synteny conservation of the scp43-scp23 operon extends to plant-associated S. plymuthica A153, though A153 lacks mitomycin C inducibility due to a frameshift in the apl anti-repressor gene [5]. Conversely, clinical S. marcescens strains from neonatal outbreaks exhibit rampant scp43 pseudogenization (e.g., premature stop codons in 13F-69), likely reflecting niche-specific selection against energetically costly HMW bacteriocin production [4].

Notably, environmental Serratia spp. harbor intact phage-derived bacteriocins at 3-fold higher frequencies than clinical isolates (78% vs. 23%, p<0.001). This dichotomy underscores the ecological trade-off: phage-tail bacteriocins confer broad antagonism in soil/rhizosphere communities but increase immunogenicity in vertebrate hosts [4] [8].

Compounds Mentioned

  • Serracin-P 43 kDa subunit
  • Mitomycin C
  • Nonribosomal peptide synthetase (NRPS)
  • Erwinia amylovora
  • Klebsiella pneumoniae
  • Serratia liquefaciens
  • Pseudomonas fluorescens

Properties

Product Name

Serracin-P 43 kDa subunit

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